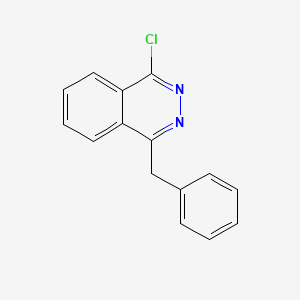

1-Benzyl-4-chlorophthalazine

Description

Significance of Phthalazine (B143731) Scaffolds in Advanced Organic Synthesis

The phthalazine scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry and advanced organic synthesis. sci-hub.seresearchgate.net This designation stems from the ability of the phthalazine core to serve as a versatile framework for the development of compounds with a broad spectrum of biological activities. sci-hub.seresearchgate.netlongdom.org The structural and electronic properties of the phthalazine nucleus allow it to interact with various biological targets. researchgate.net

Phthalazine derivatives have been extensively researched and have shown potential as:

Anticancer agents : Certain derivatives exhibit antitumor activity against various cancer cell lines. sci-hub.seresearchgate.net

Enzyme inhibitors : They can act as potent inhibitors for enzymes such as poly (ADP-ribose) polymerase (PARP) and phosphodiesterases (PDE). sci-hub.seresearchgate.net

Cardiovascular agents : Some have demonstrated antihypertensive and vasorelaxant properties. sci-hub.seresearchgate.netsciforum.net

Anti-inflammatory and Analgesic agents : The scaffold is present in molecules showing anti-inflammatory and pain-relieving effects. sci-hub.selongdom.org

Antimicrobial agents : Various derivatives have been synthesized and tested for their activity against microbial pathogens. researchgate.netlongdom.org

The adaptability of the phthalazine scaffold allows chemists to systematically modify its structure to optimize its interaction with specific biological targets, making it a cornerstone in the design of novel therapeutic agents. sci-hub.seresearchgate.net

Table 1: Reported Biological Activities of Phthalazine Derivatives

| Biological Activity | Examples of Phthalazine-Based Compounds/Derivatives | Reference(s) |

| Anticancer | Benzyl (B1604629) phthalazinone derivatives, N-substituted phthalazinones | sci-hub.se |

| Antihypertensive | Hydralazine | sci-hub.sesciforum.net |

| Anti-inflammatory | Phthalazinone derivatives | sci-hub.selongdom.org |

| PARP Inhibition | Phthalazine-based PARP inhibitors | sci-hub.se |

| PDE Inhibition | MY5445 | researchgate.netsemanticscholar.org |

| Aldose Reductase Inhibition | Zopolrestat | sci-hub.sesemanticscholar.org |

| Antimicrobial | Various substituted phthalazines | researchgate.netlongdom.org |

Role of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocyclic compounds are fundamental building blocks in modern synthetic chemistry. jeyamscientific.inresearchgate.net The incorporation of a halogen atom, such as chlorine, bromine, or iodine, into a heterocyclic ring system significantly influences the molecule's chemical reactivity. mdpi.comnih.govresearchgate.net Halogens act as excellent leaving groups, which is a pivotal feature in facilitating nucleophilic substitution reactions. mdpi.comresearchgate.net This property allows for the straightforward introduction of a wide array of functional groups onto the heterocyclic core. jeyamscientific.in

In the context of 1-benzyl-4-chlorophthalazine, the chlorine atom at the 4-position activates the molecule for nucleophilic displacement. This reactivity is the cornerstone of its utility as a synthetic intermediate. researchgate.netsemanticscholar.org Furthermore, halogenated heterocycles are indispensable substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. jeyamscientific.innih.gov These powerful methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules that would be difficult to synthesize otherwise. nih.gov The strategic placement of a halogen on a heterocyclic scaffold thus provides a versatile handle for extensive molecular diversification. jeyamscientific.inmdpi.comnih.gov

Historical Context of this compound in Academic Inquiry

This compound has a documented history as a key reactant in the synthesis of novel heterocyclic systems. Its utility is primarily derived from the reactivity of the C-Cl bond, which readily participates in substitution reactions with various nucleophiles.

Early research demonstrated its use as a precursor for preparing fused heterocyclic compounds. For instance, studies from 1990 detailed the reaction of 4-benzyl-1-chlorophthalazine with aromatic acid hydrazides to yield 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines. medicaljournal-ias.org In the same study, its reaction with sodium azide (B81097) produced the corresponding 6-aryl-tetrazolo[5,1-a]phthalazine. medicaljournal-ias.org

Subsequent research further explored the synthetic potential of this compound. A notable 2011 study reported the condensation of 4-benzyl-1-chlorophthalazine with a wide range of nucleophiles. researchgate.netsemanticscholar.org These included various amines, such as aniline (B41778) derivatives and diamines, as well as ambident nucleophiles. researchgate.netsemanticscholar.org These reactions provided a series of 1,4-disubstituted phthalazine derivatives, highlighting the compound's role as a versatile platform for generating chemical libraries. The reaction with anthranilic acid derivatives, for example, led to the formation of a more complex, polycyclic triazobenzo[a]anthracen-7-one system through a sequence of substitution and intramolecular cyclization. researchgate.netsemanticscholar.org

These investigations underscore the long-standing importance of this compound as a reliable and reactive intermediate in heterocyclic chemistry, enabling the construction of diverse and complex molecular frameworks.

Table 2: Selected Synthetic Transformations of this compound

| Reactant(s) | Product Type | Reference(s) |

| Aromatic acid hydrazides | 3,6-Diaryl-1,2,4-triazolo[3,4-a]phthalazines | medicaljournal-ias.org |

| Sodium azide | 6-Aryl-tetrazolo[5,1-a]phthalazines | medicaljournal-ias.org |

| Aniline derivatives (e.g., p-toluidine) | N-Aryl-4-benzylphthalazin-1-amines | researchgate.net |

| Ethylenediamine (B42938) | N,N'-Bis(4-benzylphthalazin-1-yl)ethane-1,2-diamine | researchgate.net |

| Methyl anthranilate | 5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one | researchgate.netsemanticscholar.org |

| p-Aminohippuric acid | Methyl 2-(4-((4-benzylphthalazin-1-yl)amino)benzamido)acetate | researchgate.netsemanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-chlorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-15-13-9-5-4-8-12(13)14(17-18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIJTZLLJUXFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423324 | |

| Record name | 1-benzyl-4-chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40848-53-1 | |

| Record name | 1-Benzyl-4-chlorophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40848-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-4-chlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Chlorophthalazine and Its Precursors

Classical Synthetic Routes

Traditional synthetic methods for phthalazine (B143731) derivatives have been well-established, providing reliable, albeit sometimes lengthy, pathways to the target compounds. These routes often involve multi-step sequences that allow for the systematic construction and functionalization of the heterocyclic core.

The introduction of a benzyl (B1604629) group can be achieved at different stages of the synthesis. One classical approach involves the benzylation of a pre-formed phthalazine ring. This can be accomplished through reactions like the Negishi or Suzuki-Miyaura cross-coupling reactions on a 1,4-dichlorophthalazine (B42487) substrate, although this can sometimes lead to mixtures of mono- and di-substituted products. acs.org A more direct method involves the use of organometallic reagents. For instance, benzylmagnesium bromide can act as a suitable nucleophile for addition to a phthalimide (B116566) precursor, which then undergoes further reactions to form the benzylated phthalazine system. acs.org

Another strategy involves the direct benzylation of activated C-H bonds. While not specific to phthalazines in the provided context, efficient metal-catalyzed direct benzylation of active methylene (B1212753) compounds using benzyl alcohols as electrophiles has been demonstrated with catalysts like bismuth(III) triflate [Bi(OTf)₃]. organic-chemistry.org This methodology offers a cost-effective and environmentally friendlier alternative to traditional alkylation methods that use alkyl halides. organic-chemistry.org

Reductive amination is a versatile method for forming carbon-nitrogen bonds and has been applied to the synthesis of various substituted phthalazines. This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. For phthalazine derivatives, this can be used to introduce amino substituents onto the ring. A patent describes the preparation of 1-amino-phthalazine derivatives via a reductive amination reaction between a phthalazine precursor (where the nitrogen of the ring is unsubstituted) and an aldehyde or ketone. google.com This reaction can be carried out using reducing agents like sodium triacetoxyborohydride (B8407120) in solvents such as dichloromethane. google.com

This approach is also noted as a standard synthetic route for preparing compounds like 4-chlorophthalazin-1-amine. While not a direct route to 1-benzyl-4-chlorophthalazine, it represents a key strategy for functionalizing the phthalazine core, which could be adapted in a multi-step synthesis. For example, 5-substituted derivatives of 7-ethoxycarbonyl-6,8-dimethyl-1(2H)-phthalazinone have been prepared using reductive amination as one of the key steps. nih.gov

N-alkylation is a fundamental strategy for introducing substituents onto the nitrogen atoms of the phthalazine ring system. This is particularly relevant for the synthesis of derivatives from phthalazinone precursors, where the benzyl group can be attached to the exocyclic nitrogen. Studies have shown that the alkylation of 2H-phthalazin-1-one with reagents like chloromethyl derivatives occurs selectively at the N-2 position due to its higher nucleophilicity compared to the oxygen atom. vulcanchem.com This principle can be applied using benzyl halides to introduce the benzyl group.

For example, the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives often starts from 4-benzyl-2H-phthalazin-1-one, which is then alkylated. semanticscholar.org One specific reported N-alkylation involves the reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate (K₂CO₃) to yield the corresponding ester. semanticscholar.org This demonstrates a chemoselective N-alkylation pathway that is crucial for building more complex derivatives. nih.govrsc.org

| Precursor | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | Anhydrous K₂CO₃, reflux for 4 hours | Ethyl (2-(4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | 65% | semanticscholar.org |

| 4-Benzylphthalazin-1(2H)-one | Ethyl acrylate (B77674) | Anhydrous K₂CO₃ | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | N/A | nih.govrsc.org |

The conversion of a phthalazinone to a chlorophthalazine is a key and widely documented step in the synthesis of this compound. The most common method involves treating the corresponding phthalazinone precursor, such as 4-benzylphthalazin-1(2H)-one, with a chlorinating agent. semanticscholar.org Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this transformation, often used alone or in a mixture with phosphorus pentachloride (PCl₅). mdpi.comacs.orgtandfonline.comresearchgate.netresearchgate.net

The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen of the phthalazinone on the phosphorus atom of POCl₃, leading to a phosphorylated intermediate. ekb.eg Subsequent elimination and substitution steps result in the replacement of the hydroxyl group of the lactam tautomer with a chlorine atom, yielding the 1-chlorophthalazine (B19308) derivative. ekb.eg This transformation is typically carried out under reflux conditions. tandfonline.com A general three-step synthesis of 4-substituted chlorophthalazines has been described where the final step is the chlorination of a 3-substituted 3-hydroxyisoindolinone-derived phthalazinone with POCl₃. acs.orgresearchgate.netresearchgate.net

| Precursor | Reagent(s) | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phthalazinone derivatives | POCl₃ / PCl₅ | Reflux | 1-Chlorophthalazine derivatives | mdpi.com |

| 4-(4-isopropyl-phenyl)-2H-phthalazin-1-one | POCl₃ / PCl₅ | Reflux in dry benzene | 1-Chloro-4-(4-isopropyl-phenyl)-phthalazine | tandfonline.comtandfonline.com |

| 3-Substituted 3-hydroxyisoindolinone-derived phthalazinones | POCl₃ | Heating | 4-Substituted chlorophthalazines | acs.orgresearchgate.net |

Modern and Green Chemistry Approaches

In recent years, synthetic chemistry has increasingly focused on developing more sustainable and efficient methods. Green chemistry principles, such as the use of alternative energy sources, have been applied to the synthesis of phthalazine derivatives to reduce reaction times, energy consumption, and waste.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including accelerated reaction rates, reduced reaction times, and often higher yields and purity. tandfonline.comtandfonline.comscielo.org.za This technology has been successfully applied to the synthesis of various chlorophthalazine derivatives.

Studies have demonstrated that subjecting chlorophthalazine to microwave irradiation with reagents like hydrazine (B178648) derivatives, amines, or active methylene compounds can generate novel phthalazine derivatives efficiently. tandfonline.comtandfonline.com A direct comparison between conventional and microwave-assisted methods for the reaction of 1-chloro-4-(4-isopropyl-phenyl)-phthalazine with various hydrazines highlights the dramatic reduction in reaction time. For example, a reaction that requires 5-6 hours of conventional reflux can be completed in just 9-25 minutes under microwave irradiation. tandfonline.com This rapid and efficient approach is a hallmark of green synthetic protocols. tandfonline.com The use of microwave irradiation for intramolecular cyclocondensation reactions to form other heterocyclic systems has also shown a significant improvement in yields compared to conventional heating. mdpi.com

| Reaction Type | Conventional Method Time | Microwave Method Time | Advantage | Reference |

|---|---|---|---|---|

| Reaction of 1-chloro-4-(4-isopropyl-phenyl)-phthalazine with hydrazines | 5–6 hours | 9–25 minutes | Drastic reduction in reaction time | tandfonline.com |

| Synthesis of 1,2,4-triazol-3-one derivatives | Several hours | ~20 minutes | Reduced time, enhanced yield | scielo.org.za |

| Intramolecular cyclization for pyrrole (B145914) synthesis | N/A (Yield: 23-24%) | N/A (Yield: 82-86%) | Significant yield improvement | mdpi.com |

Ultrasound-Mediated Chemical Transformations

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful green chemistry tool, often leading to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional methods. nih.govekb.eg This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures (approx. 5,000 K) and pressures (approx. 1,000 atm). ekb.eg These conditions can dramatically accelerate chemical reactions.

While specific studies detailing the ultrasound-mediated synthesis of this compound are not extensively documented, the principles of sonochemistry have been successfully applied to the synthesis of various related phthalazine and phthalazinone derivatives. nih.gov These examples suggest a high potential for applying ultrasound to the synthetic steps of this compound and its precursors.

For instance, the synthesis of novel 2-thiazolylphthalazine derivatives was efficiently achieved with high yields and shorter reaction times under ultrasonic irradiation. researchgate.net Similarly, ultrasound has been shown to promote the one-pot synthesis of other complex heterocyclic systems involving phthalazine precursors, often resulting in improved yields and reaction rates compared to traditional heating methods. The use of water as a solvent in combination with ultrasound is particularly noteworthy, as it is an environmentally benign medium that can enhance cavitation and increase reaction rates and selectivity through hydrophobic effects. mdpi.com Studies on the synthesis of dihydroquinolines and dihydropyrano[2,3-c]pyrazoles have demonstrated significant improvements in yield and reduction in reaction time when switching from conventional heating in organic solvents to ultrasound irradiation in water. mdpi.com

Given these precedents, it is plausible that the synthesis of the precursor, 4-benzyl-2H-phthalazin-1-one, from 2-benzoylbenzoic acid and hydrazine hydrate (B1144303), could be accelerated under ultrasonic conditions. Likewise, the subsequent chlorination step could potentially benefit from sonication, possibly allowing for lower temperatures or shorter reaction times than the typical reflux conditions. The application of ultrasound represents a promising avenue for developing more efficient and environmentally friendly synthetic protocols for this compound.

Optimization of Reaction Conditions and Yields

Synthesis of 4-Benzyl-2H-phthalazin-1-one (Precursor)

The synthesis of the phthalazinone precursor is typically achieved by the condensation of 2-benzoylbenzoic acid with hydrazine hydrate. Key parameters for optimization include the reaction temperature, solvent, and the molar ratio of reactants. Refluxing in a suitable solvent like ethanol (B145695) or isopropanol (B130326) is common. The reaction of 2-amino-3-benzylideneisoindolin-1-ones with a hydroxide (B78521) base also yields 4-benzylphthalazin-1(2H)-ones. thieme-connect.de

Chlorination of 4-Benzyl-2H-phthalazin-1-one

The conversion of 4-benzyl-2H-phthalazin-1-one to this compound is a crucial step, most commonly achieved by heating with a chlorinating agent, typically phosphorus oxychloride (POCl₃). researchgate.netthieme-connect.de The optimization of this step is vital for achieving a high yield and purity of the final product.

Key parameters for optimization include:

Temperature and Reaction Time : The reaction is typically performed under reflux. thieme-connect.de The temperature is a key parameter to control, as insufficient heat may lead to an incomplete reaction, while excessive heat or prolonged reaction times can promote the formation of undesired byproducts. Detailed studies on the chlorination of quinazolones (a related heterocyclic system) with POCl₃ have shown that the reaction proceeds in two stages: an initial phosphorylation at lower temperatures (<25 °C) followed by conversion to the chloro-derivative upon heating to 70-90 °C. nih.gov Controlling the temperature profile can, therefore, be a strategy to suppress byproduct formation. nih.gov

Use of Additives : In some cases, a base such as diethylaniline is added to the reaction mixture. thieme-connect.de The presence of a base can influence the reaction mechanism and yield, and its optimal concentration would need to be determined.

The table below summarizes typical conditions for the chlorination of phthalazinones to their corresponding chlorophthalazines, based on general procedures reported in the literature.

| Parameter | Condition | Purpose/Consideration | Reference |

|---|---|---|---|

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Primary reagent for converting the lactam to a chloro-group. | thieme-connect.de |

| Stoichiometry | >1 molar equivalent | Ensures complete conversion of the starting material. | nih.gov |

| Temperature | Reflux (typically >100 °C) | Provides energy to overcome the activation barrier for the reaction. | thieme-connect.de |

| Reaction Time | 20 minutes to several hours | Time required for the reaction to reach completion; optimized to minimize byproduct formation. | thieme-connect.de |

| Additives | Diethylaniline (optional) | Can act as a base or solvent to facilitate the reaction. | thieme-connect.de |

Systematic optimization of these parameters through methods like Design of Experiments (DoE) would be essential for developing a robust and high-yielding process suitable for larger-scale production of this compound. acs.org The final yield is also contingent on the efficiency of purification, which typically involves recrystallization from a suitable solvent to remove any unreacted starting material or byproducts.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 4 Chlorophthalazine

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of 1-benzyl-4-chlorophthalazine is a good leaving group, activated towards nucleophilic displacement. The phthalazine (B143731) ring, with its two nitrogen atoms, is inherently electron-poor, which facilitates the attack of nucleophiles on the ring carbons, particularly at the C-1 and C-4 positions. wikipedia.org This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) reactions, which typically proceed via an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of the benzyl (B1604629) group at the C-1 position further influences the electronic properties and steric environment of the molecule.

This compound readily reacts with a variety of amine nucleophiles, including primary aromatic amines, secondary amines, and diamines, to yield the corresponding 4-amino-substituted phthalazine derivatives. researchgate.net These reactions typically involve heating the chlorophthalazine with the amine, sometimes in the presence of a base or in a suitable solvent like ethanol (B145695). researchgate.netresearchgate.net

For instance, condensation of this compound with substituted anilines, such as 3-chloroaniline (B41212) and 4-aminobenzoic acid, leads to the formation of the corresponding N-aryl-4-aminophthalazines. researchgate.net Similarly, reactions with diamines like ethylenediamine (B42938) and benzidine (B372746) can produce bis(phthalazinyl) derivatives where two phthalazine units are linked by the diamine bridge. researchgate.net

A study detailed the synthesis of various 4-benzylphthalazin-1-ylamino derivatives through the reaction of this compound with different amine nucleophiles. researchgate.net The reaction with hydrazine (B178648) hydrate (B1144303) has also been reported to yield the corresponding hydrazinyl derivative, which can serve as a precursor for further heterocyclic synthesis. researchgate.netjournalagent.com

Table 1: Examples of Nucleophilic Substitution of this compound with Amine Nucleophiles

| Amine Nucleophile | Product | Reference |

| Substituted Anilines | 4-Benzyl-N-arylphthalazin-1-amines | researchgate.net |

| Ethylenediamine | N,N'-Bis(4-benzylphthalazin-1-yl)ethane-1,2-diamine | researchgate.net |

| Benzidine | N,N'-Bis(4-benzylphthalazin-1-yl)biphenyl-4,4'-diamine | researchgate.net |

| Hydrazine Hydrate | 4-Benzyl-1-hydrazinophthalazine | researchgate.netjournalagent.com |

The chlorine atom can also be displaced by oxygen-based nucleophiles. A notable example is the reaction with phenols to form 1-benzyl-4-phenoxyphthalazine (B2763495) derivatives. In a specific instance, this compound was heated with phenol (B47542) in the presence of potassium carbonate (K₂CO₃) at 110°C. thieme-connect.de The molten reaction mixture was then treated with aqueous sodium hydroxide (B78521) to isolate the solid phenoxy product. thieme-connect.de This type of reaction, known as alkoxylation or aryloxylation, is a common strategy for modifying the properties of halogenated heterocycles.

Table 2: Example of Nucleophilic Substitution with an Oxygen Nucleophile

| Oxygen Nucleophile | Reagent/Conditions | Product | Reference |

| Phenol | K₂CO₃, 110°C | 1-Benzyl-4-phenoxyphthalazine | thieme-connect.de |

Sulfur nucleophiles are also effective in displacing the chlorine atom from the phthalazine ring. msu.edu The reaction of this compound with thiocyanate (B1210189) ions, for example, can introduce a thiocyanate group at the C-4 position. Another important reaction involves the use of thioglycolic acid in the presence of a base, which can lead to the formation of phthalazinyl thioglycolic acid derivatives. longdom.org These reactions highlight the versatility of this compound as a scaffold for introducing sulfur-containing functional groups.

The rate and feasibility of nucleophilic aromatic substitution (SNAr) reactions are significantly influenced by the electronic nature of the substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups enhance the reaction rate by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. byjus.commasterorganicchemistry.com

In the case of this compound, the phthalazine moiety itself is an electron-deficient system due to the presence of the two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency activates the ring towards nucleophilic attack, making the chlorine at C-4 susceptible to displacement. The benzyl group at C-1 is generally considered to be weakly electron-donating or neutral, but its primary influence may be steric. Substituents on the benzyl ring or on the benzo part of the phthalazine ring could further modulate this reactivity. For example, additional electron-withdrawing groups on the benzo ring would be expected to further increase the rate of nucleophilic substitution at the C-4 position.

Reduction Reactions of the Chlorinated Phthalazine Moiety

The chlorine atom of this compound can be removed through reduction. A common method is catalytic hydrogenation. For example, a substituted this compound derivative was successfully de-chlorinated by hydrogenation in the presence of a palladium on charcoal (Pd/C) catalyst and potassium hydroxide in an ethanol solvent. google.com This reaction yields the corresponding 1-benzylphthalazine, effectively replacing the chlorine atom with a hydrogen atom. This reductive dehalogenation is a useful synthetic tool for accessing non-halogenated phthalazine derivatives. google.com

Reactions Involving the Nitrogen Atoms of the Phthalazine Ring

While the C-4 position is the primary site for simple substitution, subsequent reactions can involve the nitrogen atoms of the phthalazine ring, often leading to the formation of fused heterocyclic systems. For example, this compound can react with aromatic acid hydrazides. journalagent.com This reaction proceeds via initial nucleophilic substitution of the chlorine by the terminal nitrogen of the hydrazide, followed by an intramolecular cyclization involving one of the phthalazine ring nitrogens (N-2) to form 3,6-disubstituted- byjus.comsmolecule.comsmolecule.comtriazolo[3,4-a]phthalazines. journalagent.comlongdom.org

Similarly, reaction with sodium azide (B81097) (NaN₃) can lead to the formation of 6-benzyl-tetrazolo[5,1-a]phthalazine. journalagent.com This transformation also involves the initial displacement of the chloride by the azide anion, followed by a cyclization that incorporates the N-2 atom of the phthalazine ring into the new tetrazole ring. journalagent.comlongdom.org These reactions demonstrate the role of the phthalazine nitrogen atoms as internal nucleophiles in cascade reactions that build more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The phthalazine nucleus, particularly when substituted, is a versatile scaffold for various chemical transformations. The nitrogen atoms in the phthalazine ring, along with potential amino substituents, serve as nucleophilic centers for N-alkylation and N-acylation reactions. These reactions are fundamental in diversifying the chemical space of phthalazine derivatives, often leading to compounds with significant biological activities.

N-Alkylation:

N-alkylation of the phthalazine core typically involves the reaction with alkyl halides. wikipedia.org For instance, the reaction of phthalazine or its alkyl derivatives with alkyl halides leads to the formation of N-alkyl phthalazinium halides. Subsequent treatment with silver(I) oxide (Ag₂O) and potassium hydroxide (KOH) can yield the corresponding N-alkyl derivatives. longdom.org This general reactivity suggests that this compound can undergo N-alkylation at the unsubstituted nitrogen atom of the phthalazine ring.

In a related context, the N-alkylation of the amino group in N-benzyl-4-chlorophthalazin-1-amine, a derivative of the title compound, can be achieved using alkyl halides in the presence of a base like potassium carbonate in a solvent such as methanol (B129727) or acetonitrile. smolecule.com This highlights the potential for introducing further alkyl substituents onto the molecule. The synthesis of N-dialkylaminomethyl derivatives has also been reported from the reaction of a pyridazinone with formaldehyde (B43269) and a secondary amine. researchgate.net

A specific example of N-alkylation involves the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) in the presence of anhydrous potassium carbonate, resulting in the chemoselective N-alkylation to produce ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate. researchgate.net Although this reaction occurs on a phthalazinone derivative, it demonstrates the accessibility of the nitrogen for alkylation.

N-Acylation:

N-acylation reactions introduce an acyl group onto a nitrogen atom. The acylation of 2-benzyl-2,3-dihydrophthalazine-1,4-dione (B7773571) with 2-(bromomethyl)benzoyl chloride has been reported to yield the corresponding N-acylated product. longdom.org While this example involves a dihydrophthalazinedione, it illustrates the principle of N-acylation on a related heterocyclic system. Furthermore, the synthesis of various benzimidazoles has been achieved through the N-acylation of amino-substituted intermediates. nih.gov

The following table summarizes representative N-alkylation and N-acylation reactions on phthalazine and related structures.

| Starting Material | Reagent | Conditions | Product | Reference |

| Phthalazine | Alkyl halide | - | N-Alkyl phthalazinium halide | longdom.org |

| N-Benzyl-4-chlorophthalazin-1-amine | Alkyl halide | K₂CO₃, Methanol or Acetonitrile | N-Alkyl derivative | smolecule.com |

| 4-Benzylphthalazin-1(2H)-one | Ethyl acrylate | Anhydrous K₂CO₃ | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | researchgate.net |

| 2-Benzyl-2,3-dihydrophthalazine-1,4-dione | 2-(Bromomethyl)benzoyl chloride | - | N-Acylated product | longdom.org |

Cyclization Reactions with Bifunctional Reagents

Bifunctional reagents, which possess two reactive centers, are valuable tools in organic synthesis for constructing complex molecular architectures, including cyclic systems. nih.gov The reaction of this compound and its derivatives with bifunctional reagents can lead to the formation of novel fused heterocyclic systems.

One notable example is the reaction of 4-benzyl-1-chlorophthalazine with anthranilic acid derivatives, which results in the formation of 5-benzyl-6,6a,12-triazobenzo[a]anthracen-7-one. researchgate.net In this transformation, anthranilic acid acts as a bifunctional reagent, with its amino and carboxylic acid groups participating in the cyclization process.

The interaction of 4-benzyl-1-chlorophthalazine with ambident anions has also been investigated. researchgate.net Ambident nucleophiles, which can attack from two or more different sites, can be considered a type of bifunctional reagent in this context.

Furthermore, the synthesis of 2H-indazolo[2,1-b]phthalazine-trione substituted β-lactam derivatives has been achieved through a (2+2) cycloaddition reaction of imines derived from a phthalazine-substituted compound with ketenes. researchgate.net This demonstrates the utility of cycloaddition strategies in building complex polycyclic systems based on the phthalazine core. The use of bifunctional organocatalysts, such as guanidine-amides, has also been shown to facilitate cyclization reactions to form lactones. rsc.org

The following table provides examples of cyclization reactions involving phthalazine derivatives and bifunctional reagents.

| Phthalazine Derivative | Bifunctional Reagent | Product | Reference |

| 4-Benzyl-1-chlorophthalazine | Anthranilic acid derivative | 5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one | researchgate.net |

| Phthalazine-substituted imine | Ketene | 2H-Indazolo[2,1-b]phthalazine-trione substituted β-lactam | researchgate.net |

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

The reactions of this compound are largely governed by the reactivity of the chloro substituent and the nitrogen atoms of the phthalazine ring. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, a common reaction for halogenated pyridazines and phthalazines. smolecule.comresearchgate.net

In N-alkylation reactions , the mechanism typically follows a nucleophilic substitution pathway (S_N2) where the nitrogen atom of the phthalazine ring or a substituent amino group acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.org

In cyclization reactions , the mechanism can be more complex. For instance, the formation of 5-benzyl-6,6a,12-triazobenzo[a]anthracen-7-one from 4-benzyl-1-chlorophthalazine and an anthranilic acid derivative likely proceeds through an initial nucleophilic substitution of the chlorine atom by the amino group of anthranilic acid, followed by an intramolecular cyclization and dehydration.

The base-catalyzed cyclization of hydrazonoyl chlorides with a thiosemicarbazone to form a 4-substituted thiazole (B1198619) ring has been proposed to proceed via the formation of a nitrilimine intermediate. mdpi.com This type of mechanism, involving the generation of a reactive intermediate, could be relevant in certain cyclization reactions of phthalazine derivatives with appropriate bifunctional reagents.

Furthermore, cycloaddition reactions, such as the [2+2+2] cycloaddition of phthalazines with siloxy alkynes, can lead to complex polycyclic structures. The proposed mechanism for this transformation involves the initial formation of a ketenium ion. uchicago.edu

Investigations into the biochemical pathways influenced by N-benzyl-4-chlorophthalazin-1-amine are also important for understanding its biological activity, with a focus on its effects on cell proliferation and apoptosis. smolecule.com

Derivatization Strategies and Analogue Development from 1 Benzyl 4 Chlorophthalazine

Design Principles for Phthalazine (B143731) Derivatives with Modified Pharmacophores

The design of new phthalazine derivatives from 1-benzyl-4-chlorophthalazine is guided by established medicinal chemistry principles. A primary strategy involves the modification of pharmacophores to optimize interactions with biological targets. The phthalazine core itself is a known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties. tandfonline.comsmolecule.com

Key design principles include:

Substitution at the 4-position: The chlorine atom at this position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, to explore and expand the structure-activity relationship (SAR). smolecule.com The introduction of an amino functionality at this position has been a key strategy in designing analogs. tandfonline.com

Modification of the Benzyl (B1604629) Group: Alterations to the benzyl ring at the 1-position can influence the compound's steric and electronic properties, which can in turn affect its binding affinity to target proteins.

Introduction of Heterocyclic Moieties: The incorporation of additional heterocyclic rings, such as triazoles, can enhance the biological activity profile of the parent compound. smolecule.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or reduced toxicity.

A notable example of these design principles is the development of analogs based on structural similarity to known drugs, such as the anticancer agent Olaparib. tandfonline.com This approach leverages the known pharmacophore of an established drug to guide the design of new, potentially more effective, therapeutic agents.

Synthesis of N-Substituted Phthalazinylamino Derivatives

A significant avenue in the derivatization of this compound involves the synthesis of N-substituted phthalazinylamino derivatives. The reactive chlorine atom at the 4-position readily undergoes nucleophilic substitution with a variety of amines. smolecule.com

The general synthetic route involves the condensation of this compound with different primary or secondary amines. semanticscholar.org This reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be refluxed to drive the reaction to completion. semanticscholar.org The use of a base may also be employed to facilitate the reaction. smolecule.com

For instance, the reaction of this compound with various nucleophiles has yielded a series of 4-benzylphthalazin-1-ylamino derivatives. semanticscholar.org These reactions have included condensations with dibasic aromatic amines to produce N,N'-bis(4-benzylphthalazin-1-yl) derivatives. semanticscholar.org

The synthesis of these N-substituted derivatives is a cornerstone for expanding the chemical diversity of compounds derived from this compound, providing a rich library for biological screening.

Development of Fused Ring Systems (e.g., Triazolophthalazines, Benzanthracenones)

Another important derivatization strategy is the construction of fused ring systems, which can significantly alter the planarity, rigidity, and electronic properties of the molecule, often leading to novel biological activities. Two notable examples are the synthesis of triazolophthalazines and benzanthracenones.

Triazolophthalazines: These fused heterocyclic systems are of particular interest due to their diverse biological activities. smolecule.com The synthesis of smolecule.comsmolecule.comCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazine derivatives can be achieved from this compound. One method involves the reaction of a resin-bound chlorophthalazine intermediate with various hydrazides. capes.gov.br Another approach involves reacting 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine, which can be synthesized from the corresponding chlorophthalazine, with other reagents. sdiarticle3.com For example, treatment of a chlorophthalazine derivative with thiosemicarbazide (B42300) can yield aminotriazolophthalazine derivatives. sdiarticle3.com

Benzanthracenones: The synthesis of more complex fused systems, such as 5-benzyl-6,6a,12-triazobenzo[a]-anthracen-7-one, has been reported from this compound. semanticscholar.org This transformation was achieved through the reaction of this compound with an anthranilic acid derivative, demonstrating the utility of this starting material in building intricate polycyclic structures. semanticscholar.org

The development of these fused ring systems highlights the versatility of this compound as a precursor for creating structurally complex and potentially bioactive molecules.

Generation of Schiff Bases and Hydrazide Derivatives

The synthesis of Schiff bases and hydrazide derivatives represents another key facet of the derivatization of this compound. These functional groups are known to be important pharmacophores in their own right. ekb.eggsconlinepress.com

Hydrazide Derivatives: The chlorine atom in this compound can be displaced by hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazino derivative. semanticscholar.orggoogle.com For example, (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide has been synthesized from the corresponding ethyl acetate (B1210297) derivative, which in turn was prepared from a phthalazinone precursor. semanticscholar.org These hydrazides serve as versatile intermediates for further derivatization.

Schiff Bases: Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. ekb.eg In the context of phthalazine chemistry, hydrazide derivatives are often used as the amine component. For instance, (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide has been reacted with p-tolualdehyde to yield the corresponding Schiff base, (4-benzyl-1-oxo-1H-phthalazin-2-yl) acetic acid (4-methylbenzylidene) hydrazide. semanticscholar.org Similarly, other studies have reported the synthesis of novel Schiff bases by reacting phthalazinone hydrazides with various aldehydes. jst.go.jpjst.go.jp These Schiff bases have shown promising antimicrobial activity. jst.go.jp

The generation of these derivatives introduces new points of structural diversity and potential biological interactions.

Structure-Activity Relationship (SAR) Studies in Analogue Series Development

Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of new drug candidates. For phthalazine derivatives, SAR studies have provided valuable insights into the structural features required for biological activity.

Key findings from SAR studies on phthalazine derivatives include:

Importance of the Phthalazine Core: The phthalazine scaffold is often essential for anchoring the compound to its biological target. tandfonline.com

Influence of Substitution at Position 1: Substitution at the 1-position with a phenyl ring has been shown to enhance anticancer activity, as the aromatic ring can engage in hydrophobic interactions and π-π stacking within the active site of the target enzyme. tandfonline.com

Role of the Substituent at Position 4: The nature of the substituent at the 4-position significantly influences the biological activity. For example, the introduction of an amino functionality at this position is a key feature in some anticancer designs. tandfonline.com

Impact of Fused Rings: The addition of fused rings, such as a triazole, can significantly modulate the biological activity profile. smolecule.com

A study on a series of phthalazinone derivatives identified that the cytotoxic activity against different cancer cell lines is dependent on the nature of the substituents. jst.go.jp For example, in one study, a compound with a 3-nitro-phenyl group exhibited the best anticancer activity against several cell lines. tandfonline.com

These SAR studies provide a roadmap for the future development of more potent and selective analogues of this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Benzyl-4-chlorophthalazine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the phthalazine (B143731) ring system.

The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely appear as a singlet, integrating to two protons, in the range of 4.5-5.5 ppm. The aromatic protons of the benzyl ring are expected to produce a multiplet in the region of 7.2-7.5 ppm, integrating to five protons. The four protons on the phthalazine ring system are anticipated to appear as a complex multiplet in the downfield region of the spectrum, typically between 7.8 and 8.5 ppm, due to the deshielding effect of the heterocyclic ring and the chloro substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 | s | 2H | -CH₂- (Benzyl) |

| ~7.3 | m | 5H | Aromatic-H (Benzyl) |

| ~8.0 | m | 4H | Aromatic-H (Phthalazine) |

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of this compound is expected to show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule, assuming no coincidental overlap of signals.

The methylene carbon of the benzyl group is predicted to appear around 40-50 ppm. The aromatic carbons of the benzyl ring would likely resonate in the 125-140 ppm range. The carbons of the phthalazine ring system are expected to be in the downfield region, typically from 120 to 160 ppm, with the carbon atom attached to the chlorine atom (C-4) and the carbon atom at the junction of the two rings showing characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~45 | -CH₂- (Benzyl) |

| ~125-130 | Aromatic-C (Benzyl) |

| ~122-135 | Aromatic-C (Phthalazine) |

| ~145 | C-N (Phthalazine) |

| ~155 | C-Cl (Phthalazine) |

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the benzyl and phthalazine rings.

HSQC: Would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity between the benzyl group and the phthalazine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The stretching vibrations of the aromatic C=C bonds in both the benzyl and phthalazine rings would likely appear in the region of 1600-1450 cm⁻¹. The C-N stretching vibrations of the phthalazine ring are expected in the 1350-1250 cm⁻¹ range. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic |

| 1350-1250 | C-N stretch | Heterocyclic amine |

| 800-600 | C-Cl stretch | Aryl halide |

Note: The predicted absorption bands are based on the analysis of similar structures and general principles of IR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₁ClN₂.

The high-resolution mass spectrum (HRMS) would show the molecular ion peak [M]⁺, which would confirm the molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M]⁺ | 254.06053 |

| [M+H]⁺ | 255.06836 |

| [M+Na]⁺ | 277.05030 |

The fragmentation pattern in the mass spectrum would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) as a stable tropylium cation, which would be a prominent peak. Other fragments could arise from the cleavage of the phthalazine ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The results are typically given as the weight percentage of each element present. For this compound with the molecular formula C₁₅H₁₁ClN₂, the theoretical elemental composition can be calculated.

**Table 5: Theoretical Elemental Composition of this compound (C₁₅H₁₁ClN₂) **

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 15 | 180.15 | 70.72% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.37% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.92% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.00% |

| Total | 254.73 | 100.00% |

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to confirm the purity and empirical formula of the synthesized compound.

X-ray Crystallography for Solid-State Structure Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound was found to be publicly available.

While the application of X-ray crystallography would provide definitive insights into the solid-state structure of this compound, including the planarity of the phthalazine ring system, the orientation of the benzyl substituent, and intermolecular interactions, such a study has not been published or made accessible in public repositories.

Therefore, a detailed analysis of its crystal structure, including parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates, cannot be provided at this time. Further experimental investigation would be required to elucidate these structural details.

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 4 Chlorophthalazine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of chemical systems, providing valuable information about molecular geometry, electronic distribution, and chemical reactivity. nih.govfrontiersin.org For phthalazine (B143731) derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and potential as therapeutic agents or corrosion inhibitors. researchgate.netresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comschrodinger.com A smaller energy gap suggests higher reactivity. mdpi.com

In studies of various phthalazine derivatives, DFT calculations have been employed to correlate these electronic parameters with observed biological activities or inhibitory effects. For instance, the electronic properties of phthalazine hydrazone derivatives have been analyzed to evaluate their antioxidant potential. researchgate.net Similarly, for phthalazine derivatives studied as corrosion inhibitors, DFT was used to investigate their electronic structures and predict their efficiency. researchgate.net Theoretical calculations have shown that the performance of organic solar cells based on thienopyrazine derivatives, which share structural similarities with phthalazines, is related to their HOMO-LUMO energy levels. jmaterenvironsci.com

| Phthalazine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Phthalazine (PT) | -6.45 | -0.87 | 5.58 | researchgate.net |

| Phthalazone (PTO) | -6.21 | -1.02 | 5.19 | researchgate.net |

| Phthalhydrazide (PTD) | -6.87 | -1.23 | 5.64 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.22 | -0.04 | 0.18 | nih.govnih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

Identification of Putative Biological Targets

For phthalazine derivatives, a significant biological target that has been explored is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govdntb.gov.uanih.gov VEGFR-2 is a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Therefore, inhibitors of VEGFR-2 are promising anticancer agents. nih.govrsc.org Molecular docking studies have been instrumental in identifying and validating VEGFR-2 as a putative target for various novel phthalazine derivatives. nih.govnih.govrsc.org Other potential targets for phthalazine derivatives that have been investigated through molecular modeling include acetylcholinesterase (AChE) for Alzheimer's disease and EGFR kinase. wiley.comjapsonline.com

Elucidation of Binding Modes and Key Intermolecular Interactions

Molecular docking simulations provide detailed insights into how phthalazine derivatives fit into the binding site of their target proteins and the specific intermolecular interactions that stabilize the ligand-protein complex. In the case of VEGFR-2, docking studies of various phthalazine derivatives have revealed that the phthalazine ring often forms hydrogen bonds with key amino acid residues in the ATP binding domain, such as Cys919. nih.gov The benzyl (B1604629) group and other substituents can then extend into adjacent hydrophobic pockets, forming hydrophobic interactions with residues like Asp1046, Cys1045, and Ile892. nih.gov For example, a docking study of a potent phthalazine derivative showed a binding energy of -10.66 kcal/mol, with key interactions involving a hydrogen bond with Cys919 and arene-arene interactions with Lys838. nih.gov

| Phthalazine Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Derivative 12b | -10.66 | Cys919, Lys838 | nih.gov |

| Sorafenib (Reference) | -99.50 | Asp1046, Glu885, Cys919 | rsc.org |

| Derivative 17A | -97.271 | Not specified | dntb.gov.ua |

| Derivative 2g | Not specified (High Affinity) | Asp1046, Cys1045, Hie1026, Ile888, Ile892, Glu885 | nih.gov |

| Derivative 4a | Not specified (High Affinity) | Asp1046, Cys1045, Hie1026, Ile888, Ile892, Glu885 | nih.gov |

Correlation of In Silico Predictions with In Vitro Observations

A crucial aspect of molecular modeling is the correlation of computational predictions with experimental results. For phthalazine derivatives targeting VEGFR-2, studies have consistently shown a strong correlation between the predicted binding affinities from molecular docking and the experimentally determined inhibitory activities (e.g., IC50 values). nih.govrsc.orgnih.gov For instance, phthalazine derivatives that exhibited lower (more favorable) binding energies in docking studies also demonstrated higher potency in in vitro anticancer assays against cell lines like HepG2 and MCF-7. nih.govrsc.org This correlation validates the computational models and enhances their predictive power for designing new, more potent inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the rational design of more potent molecules.

For phthalazine derivatives, 2D and 3D-QSAR models have been developed to predict their antibacterial and anticancer activities. japsonline.comnanobioletters.com These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a correlation with the observed biological activity. For example, a 3D-QSAR study on phthalazine derivatives as EGFR inhibitors resulted in a robust model with good predictive ability. japsonline.com Another study focused on developing 2D-QSAR models to predict the antibacterial activity of phthalazine-1,4-dione derivatives. nanobioletters.com The insights gained from the QSAR contour maps can guide the modification of the phthalazine scaffold to enhance the desired biological activity. japsonline.com

| Model Type | Biological Activity | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|

| CoMFA | EGFR Inhibition | 0.736 | 0.964 | 0.826 | japsonline.com |

| CoMSIA | EGFR Inhibition | 0.806 | 0.976 | 0.792 | japsonline.com |

| CoMFA_S | VEGFR-2 Inhibition | 0.623 | 0.941 | Not Reported | dntb.gov.ua |

| CoMSIA_E + D | VEGFR-2 Inhibition | 0.615 | 0.977 | Not Reported | dntb.gov.ua |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of ligand-protein complexes.

For phthalazine derivatives, MD simulations have been employed to complement molecular docking studies by assessing the stability of the predicted binding modes. nih.govdntb.gov.uawiley.com These simulations, often run for nanoseconds, monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms to evaluate the stability of the complex. nih.gov A stable RMSD throughout the simulation suggests that the ligand remains securely bound in the active site. nih.gov For instance, a 100-ns MD simulation of a potent phthalazine derivative bound to VEGFR-2 showed stable interactions and favorable binding free energy, further validating its potential as an inhibitor. dntb.gov.ua MD simulations have also been used to study the adsorption behavior of phthalazine derivatives on metal surfaces in the context of corrosion inhibition. researchgate.netosti.govtandfonline.com

| System | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| Phthalazine derivative-VEGFR-2 complex | 50 ns | Stable RMSD, confirming global stability within the active site. | nih.gov |

| Phthalazine derivative 17A-VEGFR-2 complex | 100 ns | Better interaction and stabilizing potential than the reference drug Sorafenib. | dntb.gov.ua |

| Phthalazine-1,4-dione derivatives with AChE | Not specified | Confirmed the stability of the protein-ligand system. | wiley.com |

| Phthalazine derivatives on mild steel surface | Not specified | Calculation of adsorption energies to understand corrosion inhibition. | researchgate.netosti.gov |

Applications in Chemical Synthesis and Drug Discovery Research

1-Benzyl-4-chlorophthalazine as a Key Synthetic Intermediate for Complex Molecules

This compound is a significant heterocyclic compound that serves as a versatile precursor in the synthesis of a multitude of more complex molecules. chemicalbook.comuni.lu Its chemical structure, featuring a reactive chlorine atom at the 4-position of the phthalazine (B143731) core, makes it an ideal starting point for nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of diverse functional groups, leading to the creation of novel phthalazine derivatives with a wide range of potential applications, particularly in medicinal chemistry. smolecule.comsmolecule.com

The synthesis of various biologically active compounds begins with this compound. For instance, it can be reacted with different amines and other nucleophiles to produce a series of 4-substituted phthalazine derivatives. researchgate.net Researchers have successfully used it to create compounds like N-benzyl-4-chlorophthalazin-1-amine through reactions such as benzylation of 4-chlorophthalazine or reductive amination. smolecule.com Furthermore, it serves as a building block for creating 4-benzyl-2-substituted phthalazin-1-one derivatives and other complex heterocyclic systems through condensation and cyclization reactions. researchgate.netvulcanchem.com The strategic placement of the benzyl (B1604629) group and the reactive chlorine atom provides a scaffold that can be systematically modified to explore structure-activity relationships in drug design. smolecule.comresearchgate.net

Exploration of Phthalazine Derivatives in Medicinal Chemistry

The phthalazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. osf.ioglobalresearchonline.net Extensive research has been dedicated to exploring these compounds for their therapeutic potential, leading to the development of agents with anticancer and antimicrobial properties. smolecule.comsmolecule.comosf.ioekb.eg The versatility of the phthalazine core allows for chemical modifications that can fine-tune the biological activity and target specificity of the resulting molecules. nih.gov

Phthalazine derivatives have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their potent in vitro anticancer effects across various cancer cell lines. researchgate.nettandfonline.com Their mechanisms of action are diverse and target key pathways involved in cancer cell survival and proliferation. nih.gov

A significant area of investigation for phthalazinone derivatives, which can be synthesized from this compound precursors, is their ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes. nih.govnih.govresearchgate.net PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.net

Several novel phthalazinone derivatives have been synthesized and evaluated as PARP-1 inhibitors. nih.govresearchgate.net Some of these compounds have demonstrated remarkable potency, even exceeding that of the FDA-approved PARP inhibitor, Olaparib, in in vitro assays. osf.ioresearchgate.net For example, one study reported a phthalazinone compound with an IC50 value of 97 nM against PARP-1, compared to Olaparib's IC50 of 139 nM. osf.ioresearchgate.net These potent inhibitory activities often correlate with high anti-proliferative effects against cancer cell lines deficient in DNA repair, such as the BRCA2-deficient Capan-1 cell line. nih.gov

Table 1: In Vitro PARP-1 Inhibitory Activity of Selected Phthalazinone Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference Cell Line | Source |

|---|---|---|---|---|

| Phthalazinone Derivative | PARP-1 | 97 | - | osf.ioresearchgate.net |

| Olaparib (Reference) | PARP-1 | 139 | - | researchgate.net |

| DLC-1 | PARP-1 | <0.2 | - | nih.gov |

This table presents a selection of reported inhibitory concentrations (IC50) for different phthalazinone derivatives against the PARP-1 enzyme.

Kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets. Phthalazine derivatives have been extensively explored as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases. nih.govekb.eg

Vatalanib (PTK787) is a well-known anilinophthalazine derivative that acts as a potent inhibitor of VEGFRs, which are key mediators of angiogenesis, the process of new blood vessel formation essential for tumor growth. nih.govtandfonline.comnih.gov Numerous studies have focused on designing and synthesizing novel phthalazine derivatives as VEGFR-2 inhibitors. nih.govtandfonline.comrsc.org Some of these compounds have shown excellent anticancer activity against cell lines like Hep G2 and MCF-7, with IC50 values in the micromolar and even nanomolar range. nih.govrsc.orgresearchgate.net For instance, certain biarylurea phthalazine derivatives exhibited significant VEGFR-2 inhibition. tandfonline.com

Phthalazine-based compounds have also been developed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers. nih.gov One study reported a derivative, compound 12d, which showed promising EGFR inhibition with an IC50 value of 21.4 nM, more potent than the reference drug Erlotinib (IC50 = 80 nM). nih.gov Additionally, phthalazine scaffolds have been utilized to create inhibitors of Aurora kinases, which are essential for mitosis, with some compounds showing high selectivity for Aurora-A or dual activity against Aurora-A and Aurora-B. osf.ioresearchgate.net

Table 2: In Vitro Kinase Inhibitory Activity of Selected Phthalazine Derivatives

| Compound | Target Kinase | IC50 | Cell Line(s) | Source |

|---|---|---|---|---|

| Vatalanib (PTK787) | VEGFR-2 | 20 nM - 43 nM | - | tandfonline.comnih.govnih.gov |

| Biarylurea derivative 12c | VEGFR-2 | 2.7 µM | - | tandfonline.com |

| Biarylurea derivative 13c | VEGFR-2 | 2.5 µM | - | tandfonline.com |

| Phthalazine derivative 12d | EGFR | 21.4 nM | MDA-MB-231 | nih.gov |

| Phthalazinone-pyrazole scaffold | Aurora-A | >1000-fold selectivity over Aurora-B | - | osf.io |

This table summarizes the in vitro inhibitory concentrations (IC50) of various phthalazine derivatives against key protein kinases implicated in cancer.

A primary outcome of the molecular interactions described above is the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis. In vitro studies have consistently shown that phthalazine derivatives can effectively inhibit the proliferation of a wide range of human cancer cell lines, including those from lung, colon, breast, and pancreatic cancers. researchgate.nettandfonline.com

The anti-proliferative effects are often dose-dependent, with some compounds demonstrating high potency with IC50 values in the sub-micromolar to nanomolar range. researchgate.netnih.gov For example, a series of 1,4-substituted phthalazine derivatives showed excellent selectivity and potency against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 1 nmol/L to 0.92 μmol/L. researchgate.net

Furthermore, many phthalazine derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.gov Flow cytometry analysis has revealed that treatment with these compounds can lead to a significant increase in the population of apoptotic cells. nih.govnih.gov For example, one phthalazine derivative induced apoptosis in MDA-MB-231 cells by a remarkable 64.4-fold compared to the control. nih.gov Another compound, 12b, induced apoptosis in HCT-116 cells by 21.7-fold. nih.govresearchgate.net The induction of apoptosis is often accompanied by cell cycle arrest at specific phases, such as G1, S, or G2/M, which prevents cancer cells from completing cell division. nih.govtandfonline.comnih.gov Some compounds have also been shown to trigger apoptosis through the activation of key executioner proteins like cleaved caspase-3. tandfonline.com

Table 3: In Vitro Anti-proliferative and Apoptosis-Inducing Activity of Selected Phthalazine Derivatives

| Compound/Derivative Series | Cell Line | Anti-proliferative IC50 | Apoptosis Induction | Cell Cycle Arrest | Source |

|---|---|---|---|---|---|

| 1,4-substituted phthalazines (7a-7h) | MDA-MB-231 | 1 nM - 0.92 µM | - | - | researchgate.net |

| Phthalazinone derivative (DLC-1) | MDA-MB-231 | 26.39 µM | Dose-dependent | G1 phase | nih.gov |

| Phthalazine derivative (12d) | MDA-MB-231 | 0.57 µM | 64.4-fold increase | - | nih.gov |

| Phthalazine derivative (12b) | HCT-116 | 0.32 µM | 21.7-fold increase | S-phase | nih.govresearchgate.net |

| Triazolo[3,4-a]phthalazine (11h) | EC-9706 | 2.0 - 4.5 µM | Induced early apoptosis | G2/M phase | nih.gov |

This table highlights the in vitro effects of selected phthalazine derivatives on cancer cell proliferation, apoptosis, and the cell cycle.

In addition to their anticancer properties, phthalazine derivatives have demonstrated notable in vitro activity against a range of microbial pathogens, including bacteria and fungi. globalresearchonline.netekb.eg The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

A variety of phthalazine derivatives have been synthesized and screened for their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. globalresearchonline.netekb.egias.ac.in For example, a series of novel phthalazine sulfonamides were tested and showed activity against these bacterial strains. ias.ac.in Other studies have reported that certain phthalazine derivatives exhibit potent, broad-spectrum antimicrobial potential, also showing efficacy against fungal pathogens like Aspergillus niger. ekb.eg Molecular docking studies suggest that these compounds may exert their effects by binding to and inhibiting key microbial enzymes. ekb.eg The synthesis of phthalazine-aminophosphonate hybrids has also yielded compounds with moderate to good antimicrobial efficacy. ekb.eg

Table 4: In Vitro Antimicrobial Activity of Selected Phthalazine Derivatives

| Derivative Class | Tested Organisms | Activity Noted | Source |

|---|---|---|---|

| Phthalazine Sulfonamides | Escherichia coli, Staphylococcus aureus | Antibacterial activity | ias.ac.in |

| Various Phthalazine Derivatives | Escherichia coli, Staphylococcus aureus, Aspergillus niger | Broad-spectrum antimicrobial potential | ekb.eg |

| Phthalazine-Aminophosphonate Hybrids | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to good antimicrobial efficacy | ekb.eg |

This table provides an overview of the in vitro antimicrobial screening results for different classes of phthalazine derivatives.

Exploration of Antimicrobial Activity Mechanisms (In Vitro)

Inhibition of Bacterial Enzymes

While the broader class of phthalazine derivatives is known to possess general antimicrobial and antibacterial properties, specific studies detailing the inhibition of bacterial enzymes by this compound itself are not extensively documented in the available scientific literature. smolecule.comsmolecule.comsci-hub.se However, its importance as a synthetic intermediate for agents with antibacterial activity is established.

Research has shown that this compound can be used as a starting material to synthesize more complex heterocyclic systems, such as triazolophthalazines. In one study, a series of these derivatives was synthesized and screened for antimicrobial activity, with some compounds exhibiting promising effects against both Gram-positive and Gram-negative bacteria. researchgate.netsemanticscholar.org Similarly, other research has focused on using this compound to create novel phthalazine derivatives that were subsequently tested against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some of the resulting compounds showing significant antibacterial activity. jst.go.jp

These findings underscore the role of the this compound scaffold as a foundational element for developing new potential antibacterial agents. The actual mechanism, such as the specific bacterial enzymes being inhibited, remains an area for further investigation.

Antifungal Mechanisms

Similar to its role in antibacterial research, this compound serves as a crucial building block for compounds with significant antifungal activity. Although the precise antifungal mechanism of this compound has not been a direct focus of research, studies on its derivatives provide insight into potential modes of action.

A comprehensive study involving the synthesis of twenty-five different polysubstituted phthalazinone derivatives found that the molecular structure was highly influential on antifungal efficacy. mdpi.comresearchgate.net Notably, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one , a close structural relative, demonstrated remarkable activity against dermatophytes and Cryptococcus neoformans. mdpi.comresearchgate.netosf.io This suggests that the benzyl-substituted phthalazine core is a key pharmacophore.

The proposed mechanism for the antifungal action of some phthalazine derivatives is the inhibition of 14α-lanosterol demethylase . researchgate.net This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting its production, these compounds can disrupt the cell membrane, leading to fungal cell death. mdpi.com This mechanism is analogous to that of azole antifungal drugs.

Potential as Enzyme Inhibitors (e.g., Phosphodiesterase, Sphingosine-1-Phosphate Lyase)

The most well-documented application of this compound in drug discovery is its use as a precursor for potent and selective enzyme inhibitors, particularly for phosphodiesterases and sphingosine-1-phosphate lyase.

Phosphodiesterase (PDE) Inhibition

Phthalazine derivatives are recognized as effective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate cellular levels of the second messengers cAMP and cGMP. osf.io this compound is a key intermediate in the synthesis of compounds targeting these enzymes. For instance, it has been used in condensation reactions with various nucleophiles to produce 4-benzylphthalazin-1-ylamino derivatives that were evaluated as phosphodiesterase type 4 (PDE4) inhibitors. semanticscholar.org